ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core fused with a benzoate ester and a thioacetamido linker. The molecule integrates multiple pharmacophoric elements:
- Pyrrolo[3,2-d]pyrimidinone scaffold: A bicyclic system known for its bioactivity in kinase inhibition and anticancer applications .
- Thioether linkage: The sulfur atom at position 2 enhances metabolic stability and modulates electronic properties compared to oxygen analogs .
- Benzoate ester: The ethyl ester group at the para position of the benzamide moiety likely influences solubility and bioavailability.
Properties
IUPAC Name |
ethyl 4-[[2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-3-29-23(31)22-21(19(14-26-22)16-8-6-5-7-9-16)28-25(29)34-15-20(30)27-18-12-10-17(11-13-18)24(32)33-4-2/h5-14,26H,3-4,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTNKVHAHCWCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate, with CAS Number 1021264-35-6, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 476.5 g/mol. The compound features a pyrrolo[3,2-d]pyrimidine core, which is significant in its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to ethyl 4-(2-(...)) exhibit significant biological activities, particularly in cancer treatment. The presence of the thioacetamide and pyrimidine functionalities suggests potential interactions with biological targets involved in cancer pathways. Here are some key mechanisms:
- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate that such compounds can induce apoptosis in cancer cells through various signaling pathways .
- Targeting Kinases : Preliminary data suggest that the compound may act as a multikinase inhibitor, affecting pathways critical for tumor growth and survival . This mechanism is crucial for developing targeted therapies against specific types of cancer.
- Interaction with Biological Macromolecules : The unique structure allows for interactions with proteins involved in cell signaling and metabolism, enhancing its potential as a therapeutic agent .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Scientific Research Applications
Anticancer Activity
Ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate has been studied for its anticancer properties. Research indicates that compounds with similar structures can inhibit key pathways involved in cancer cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.67 | EGFR inhibition |
| HT29 | 10.31 | CDK inhibition |
| H1975 | 9.76 | Induction of apoptosis |
Studies have shown that this compound exhibits significant inhibitory effects on various kinases involved in cancer progression, including the Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent Kinases (CDKs). In vitro studies demonstrate that it can effectively reduce cell viability in multiple cancer cell lines.
Interaction Studies
Understanding the interactions between this compound and biological macromolecules is essential for elucidating its mechanisms of action. Molecular docking studies can be employed to predict binding affinities with various targets.
Table 2: Structural Comparisons with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrimidine core + thio group | Anticancer activity |
| Compound B | Fused pyrimidine derivative | Kinase inhibition |
| Compound C | Thiazole ring + aromatic group | Antimicrobial properties |
Synthetic Methodologies
The synthesis of this compound can be achieved through various synthetic routes. Recent advances in synthetic methodologies include:
- One-Pot Synthesis : Utilizing multi-component reactions to streamline the synthesis process.
- Microwave-Assisted Synthesis : Enhancing reaction rates and yields through microwave irradiation techniques.
- Retrosynthetic Analysis : Employing computational tools to identify feasible synthetic pathways based on structural features.
Case Studies and Research Findings
Numerous studies have documented the efficacy of ethyl 4-(2-((3-ethyl-4-oxo-7-phenyldihydrothieno[3,2-d]pyrimidin)thio)acetamido)benzoate:
- Inhibition Studies : A study reported that the compound exhibited an IC50 value of 14.8 nM against EGFR, showcasing its high potency as an inhibitor.
- Cell Viability Assays : In a panel of 60 different carcinoma cell lines, compounds structurally related to ethyl 4-(2-thioacetamido)benzoate showed varied growth inhibition percentages, indicating broad-spectrum anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[3,2-d]pyrimidine Derivatives
Compound from : Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
- Structural Similarities: Shares the pyrrolo[3,2-d]pyrimidinone core and a 4-oxo group.
- Key Differences: Substitution at position 3: A 4-chlorophenyl group vs. the ethyl group in the target compound. Position 2: Dipentylamino vs. thioacetamido. The amino group may increase basicity, while the thioether in the target compound could improve oxidative stability .
- Crystallography: Single-crystal X-ray data () confirm a planar pyrrolopyrimidinone core, suggesting similar conformational rigidity in the target compound .
LY231514 (from ) : A pyrrolo[2,3-d]pyrimidine analog with glutamic acid side chains.
- Core Variation : Pyrrolo[2,3-d] vs. pyrrolo[3,2-d] pyrimidine. This positional isomerism affects π-π stacking interactions in enzyme binding .
Thieno/Thiazolo-Fused Pyrimidines
Compound from : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core Heterocycle : Thiazolo[3,2-a]pyrimidine vs. pyrrolo[3,2-d]pyrimidine. Sulfur in the thiazole ring increases lipophilicity compared to the pyrrole nitrogen in the target compound .
- Substituent Effects : The trimethoxybenzylidene group introduces steric bulk, which may hinder target engagement compared to the smaller thioacetamido group in the target compound .
Compound from : Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate
- Core Structure: Thieno[2,3-d]pyrimidine fused with a cyclopentane ring. The saturated cyclopentane may reduce aromatic interactions compared to the unsaturated pyrrolopyrimidinone in the target compound .
- Thioether Linkage : Both compounds feature a thioacetamido group, suggesting shared synthetic pathways for sulfur incorporation .
Imidazo[1,2-a]pyridine Derivatives
Compound 2d from : Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core Heterocycle: Imidazo[1,2-a]pyridine vs. pyrrolo[3,2-d]pyrimidine.
- Functional Groups : The nitro group at position 7 enhances electron-withdrawing effects, contrasting with the electron-donating ethyl group in the target compound .
Comparative Data Table
Research Implications and Limitations
- Synthetic Challenges : The thioacetamido group in the target compound may require selective thiolation steps, as seen in ’s synthesis .
- Bioactivity Prediction : The ethyl and phenyl groups suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Limitations : Direct pharmacological data for the target compound are absent in the evidence, necessitating extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
